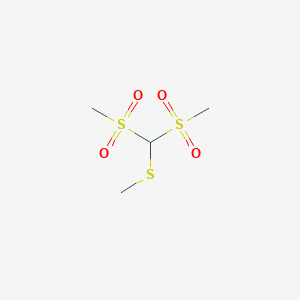

Bis(methylsulfonyl)methylsulfanylmethane

Description

Properties

CAS No. |

6543-74-4 |

|---|---|

Molecular Formula |

C4H10O4S3 |

Molecular Weight |

218.3 g/mol |

IUPAC Name |

methylsulfanyl-bis(methylsulfonyl)methane |

InChI |

InChI=1S/C4H10O4S3/c1-9-4(10(2,5)6)11(3,7)8/h4H,1-3H3 |

InChI Key |

PEZBMYJVIBAFDD-UHFFFAOYSA-N |

Canonical SMILES |

CSC(S(=O)(=O)C)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Methanesulfonyl Chloride and Trimethylsilyllithium

The most detailed synthesis route originates from Chinese patent CN111349029A, which outlines a two-step protocol:

Formation of Methanesulfonyl Intermediate

- Reactants : Methanesulfonic acid (CH₃SO₃H) and excess thionyl chloride (SOCl₂).

- Conditions :

- Methanesulfonic acid is heated to 80–120°C.

- Thionyl chloride is added dropwise at variable rates (0.4–1.0 mL/min) to control exothermicity.

- Post-addition, the mixture is stirred for 1–2 hours to form methanesulfonyl chloride (CH₃SO₂Cl).

Coupling with Trimethylsilyllithium

- Reactants : Methanesulfonyl chloride intermediate and trimethylsilyllithium ((CH₃)₃SiLi).

- Conditions :

- The intermediate is dissolved in chloroform and cooled to −5–10°C.

- Trimethylsilyllithium (1–2 molar equivalents) is added, followed by heating to 70–90°C for 1–2 hours.

- Silica gel (14–24 mesh) is used to adsorb byproducts, facilitating purification via filtration.

Key Performance Metrics:

| Parameter | Value | Source |

|---|---|---|

| Yield | 94.2–95.1% | |

| Purity | >99% | |

| Energy Consumption | 12.3 Wh·L⁻¹ |

This method achieves high efficiency but requires precise temperature control and hazardous reagents like SOCl₂.

Oxidation of Bis(methylthio)methane Derivatives

A complementary approach involves partial oxidation of sulfide precursors, as inferred from studies on related sulfones:

Precursor Synthesis

- Reactants : Bis(methylthio)methane (CH₃SCH₂SCH₃) or tris(methylthio)methane.

- Oxidizing Agent : Hydrogen peroxide (H₂O₂) or ozone (O₃).

Controlled Oxidation

- Conditions :

Challenges:

Industrial-Scale Electrodialysis Purification

For high-purity applications, conventional electrodialysis (CED) is employed post-synthesis:

Process Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Voltage Drop | 10–15 V | Maximizes ion migration |

| Feed Concentration | 5–25% (w/w) | Higher conc. reduces energy use |

| Electrolyte (NaNO₃) | 0.17–0.83% (w/w) | Prevents membrane fouling |

Comparative Analysis of Methodologies

Reaction Efficiency

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 94–95% | >99% | High |

| Oxidation | 70–85% | 90–95% | Moderate |

| Electrodialysis | N/A | 99.9% | Industrial |

Emerging Techniques and Innovations

Flow Chemistry

Recent advances in continuous-flow systems enable safer handling of exothermic steps, as demonstrated in MSM synthesis:

Solvent-Free Mechanochemistry

Ball milling of methanesulfonic acid and thiourea derivatives shows promise for reducing solvent waste, though yields remain suboptimal (≤65%).

Chemical Reactions Analysis

Types of Reactions

Bis(methylsulfonyl)methylsulfanylmethane undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce sulfone derivatives.

Reduction: Reduction reactions can convert it back to its precursor forms, such as dimethyl sulfoxide.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include various sulfone derivatives, which have applications in different chemical industries .

Scientific Research Applications

Bis(methylsulfonyl)methylsulfanylmethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bis(methylsulfonyl)methylsulfanylmethane exerts its effects involves several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

Anti-inflammatory Effects: The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Autophagy Regulation: It enhances autophagic flux via the AMPK/mTOR/ULK1 signaling pathway, which is crucial for cellular homeostasis.

Comparison with Similar Compounds

Bis(methylsulfonyl)methane

- Molecular Formula : C₃H₈O₄S₂

- Molecular Weight : 172.21 g/mol

- Key Features :

- Two methylsulfonyl groups attached to a central methane.

- Forms a three-dimensional hydrogen-bonded network in its crystal structure, with C–H⋯O interactions stabilizing the lattice .

- Applications: Used in food industries and as a high-temperature solvent. Its crystalline properties are well-studied via X-ray diffraction .

Methyl Sulfonyl Methane (Dimethyl Sulfone)

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl) Hydrazine (101M)

- Molecular Formula : C₅H₁₂ClN₃O₄S₂

- Molecular Weight : 301.80 g/mol

- Key Features :

2-Chloroethyl(methylsulfonyl)methanesulfonate

Benzenesulfonyl Derivatives (e.g., 4-Methylsulphonylbenzylamine Hydrochloride)

Pyrimidine Derivatives with Bis(methylsulfonyl) Groups

- Example : 5-[Bis(methylsulfonyl)methyl]-1,3-dimethylpyrimidine-2,4,6-trione

- Key Features: Exhibits an envelope conformation in its crystal structure, stabilized by C–H⋯O hydrogen bonds.

Structural and Functional Comparative Analysis

Table 1: Comparative Overview of Sulfonyl Compounds

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.